![molecular formula C12H9ClN2OS2 B2938864 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-05-7](/img/no-structure.png)

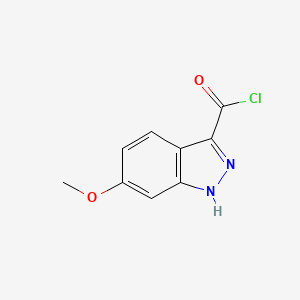

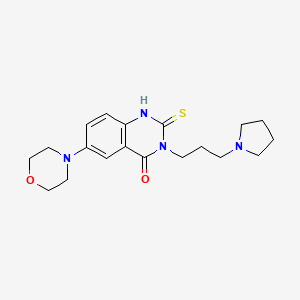

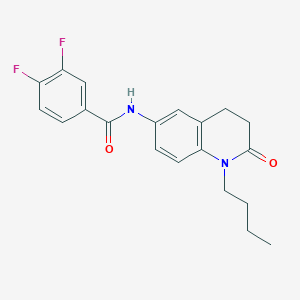

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CMTPT) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. CMTPT has been used in a variety of laboratory experiments, including those involving DNA and protein synthesis, as well as enzyme activity. In addition, CMTPT has been studied for its potential biochemical and physiological effects on various biological systems.

科学的研究の応用

Amplification of Phleomycin Activity

2-Chloro-4-(thien-2'-yl)pyrimidine derivatives have been explored for their roles in amplifying the activity of phleomycin, a glycopeptide antibiotic with antitumor properties. The synthesis of these compounds involves the condensation of 2-chloropyrimidine with thien-2-yl-lithium, followed by oxidation. These derivatives, including those with strongly basic side chains, were evaluated for their potential to enhance phleomycin's activity, indicating their utility in therapeutic applications (Brown et al., 1982).

Antiproliferative Activity

New derivatives of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones have been synthesized and assessed for their antiproliferative effects against cancer cell lines, including human breast cancer (MCF-7) and mouse fibroblast (L929) cells. This research highlights the structural, concentration, and time-dependent activation of these compounds, with some showing significant potential as anticancer agents. The investigation into their mechanism of action, particularly their ability to induce apoptotic cell death, showcases the compounds' relevance in cancer research (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new thienopyrimidine derivatives has been geared towards creating effective antimicrobial and anti-inflammatory agents. This approach involved the preparation of compounds with various substituents on the thieno[2,3-d]pyrimidine heterocyclic ring, which were then tested for their activities against bacteria, fungi, and inflammation. The results demonstrated significant bioactivity, underscoring the utility of these derivatives in treating infections and inflammation (Tolba et al., 2018).

Synthetic Methods and Intermediate Compounds

Research has also focused on developing synthetic methodologies for creating thieno[2,3-d]pyrimidin-4-one derivatives, including 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. These compounds are important intermediates for further chemical transformations and have applications in inhibiting biological targets like tumor necrosis factor alpha and nitric oxide. The development of rapid and green synthetic methods for these intermediates contributes to their application in pharmaceutical research and development (Lei et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one with chloromethyl methyl ether in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one", "Chloromethyl methyl ether", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Slowly add chloromethyl methyl ether to the reaction mixture while stirring continuously.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product, 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one." ] } | |

CAS番号 |

851116-05-7 |

製品名 |

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

分子式 |

C12H9ClN2OS2 |

分子量 |

296.79 |

IUPAC名 |

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H9ClN2OS2/c1-6-2-3-8(18-6)7-5-17-12-10(7)11(16)14-9(4-13)15-12/h2-3,5H,4H2,1H3,(H,14,15,16) |

InChIキー |

JTKPZOCKZCLZAU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CCl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)